N-(4-chloro-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-based acetamide derivative characterized by a 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen and a 5-methyl-1,3,4-thiadiazole-2-sulfanyl moiety at the acetamide’s α-position. The compound’s structure combines electron-withdrawing halogen substituents (Cl, F) with the thiadiazole heterocycle, which is known for its bioisosteric properties and role in enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
Molecular Formula |
C11H9ClFN3OS2 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H9ClFN3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-3-2-7(12)4-8(9)13/h2-4H,5H2,1H3,(H,14,17) |
InChI Key |
QITVPBSKQJDTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl ring, modifications to the thiadiazole sulfanyl group, and alterations in the acetamide linkage. These changes influence physicochemical properties such as solubility, melting points, and synthetic yields:
Key Observations :
- Halogenation (Cl, F) at the phenyl ring enhances lipophilicity and may improve membrane permeability, as seen in the target compound and its 4-fluorophenyl analog .
- Bulkier substituents (e.g., 4-chlorobenzylthio in 5j) reduce yields slightly (74–88%) compared to simpler groups like methylthio .
- Nitro-substituted analogs exhibit lower molar masses (~310 g/mol) but may face metabolic instability due to the nitro group’s redox sensitivity .
Anticancer Activity
- Compounds 3 and 8 (): These analogs, featuring 4-nitrophenylamino and benzothiazole groups, induced apoptosis and cell cycle arrest in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Molecular docking revealed π-π interactions and hydrogen bonding as critical for Akt binding .
- Thiadiazole-Benzofuran Hybrids (): Compounds 64 and 65 demonstrated IC50 values <10 µM against MCF-7 breast cancer cells, comparable to doxorubicin, likely due to thiadiazole’s role in stabilizing protein-ligand interactions .
Enzyme Inhibition and Neuroprotection
- iCRT3 (): An oxazole-based Wnt/β-catenin inhibitor, structurally distinct but functionally analogous, highlights the importance of sulfanyl-acetamide motifs in disrupting protein-protein interactions .
- Neuroprotective Benzo[d]oxazole Derivatives (): Compounds 5l–5q exhibited neuroprotective effects via thiadiazole-mediated modulation of oxidative stress pathways, with melting points >200°C indicating high thermal stability .
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